

Physical and chemical properties of Desdiacetyl-8-oxo famciclovir-d4

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Compound of Interest

Compound Name: Desdiacetyl-8-oxo famciclovir-d4

Cat. No.: B562113

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An In-depth Technical Guide to Desdiacetyl-8-oxo famciclovir-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physical and chemical properties, metabolic context, and analytical application of **Desdiacetyl-8-oxo famciclovir-d4**. This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of famciclovir metabolites.

Physical and Chemical Properties

Desdiacetyl-8-oxo famciclovir-d4 is a deuterated, oxidative metabolite of the antiviral prodrug famciclovir. Its fundamental properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	2-Amino-7,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-8H-purin-8-one-d4	[1]
Molecular Formula	C ₁₀ H ₁₁ D ₄ N ₅ O ₃	[1][2][3]
Molecular Weight	257.28 g/mol	[1][2][3]
CAS Number	1346603-55-1	[1]
Biochemical Role	Labeled oxidative metabolite of Famciclovir, used as an internal standard in assays.	[2]

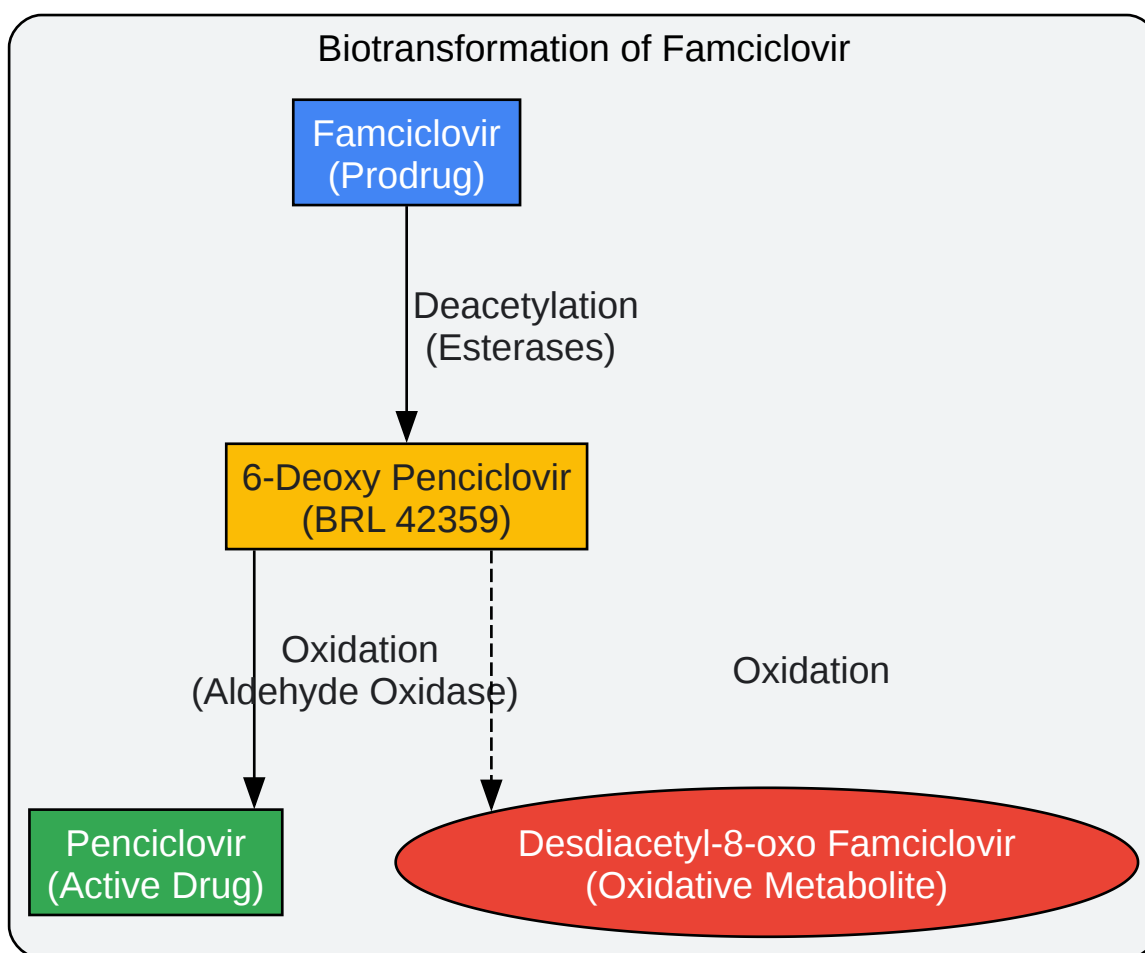
Metabolic Pathway of Famciclovir

Famciclovir is an inactive prodrug that undergoes extensive first-pass metabolism to become the active antiviral agent, penciclovir.[4][5][6] This biotransformation is a multi-step process occurring primarily in the liver.

The principal metabolic pathway involves two key enzymatic reactions:

- Deacetylation: Esterases rapidly remove the two acetyl groups from famciclovir to yield an intermediate, 6-deoxy penciclovir (also known as BRL 42359).[7][8]
- Oxidation: The enzyme aldehyde oxidase then catalyzes the oxidation of the 6-position on the purine ring of 6-deoxy penciclovir to form the active compound, penciclovir.[8]

Desdiacetyl-8-oxo famciclovir is an oxidative metabolite formed during this process. The deuterated form (d4) is used for analytical purposes.



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Fig 1. Metabolic conversion of Famciclovir to Penciclovir.

Experimental Protocols: Bioanalytical Quantification

While specific synthesis protocols for **Desdiacetyl-8-oxo famciclovir-d4** are proprietary, its application as an internal standard in a bioanalytical Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is a primary use case. The following is a representative protocol for quantifying famciclovir metabolites in a biological matrix (e.g., plasma).

Objective

To develop and validate a robust method for the simultaneous quantification of famciclovir metabolites, using **Desdiacetyl-8-oxo famciclovir-d4** as an internal standard (IS) to correct for matrix effects and procedural variability.

Materials and Reagents

- Reference Standards: Penciclovir, 6-Deoxy Penciclovir
- Internal Standard (IS): **Desdiacetyl-8-oxo famciclovir-d4**
- Biological Matrix: Human Plasma (K₂EDTA)
- Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ultrapure Water
- Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

Sample Preparation

- Thawing: Thaw plasma samples and calibration standards on ice.
- Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
- Internal Standard Spiking: Add 10 µL of the working IS solution (**Desdiacetyl-8-oxo famciclovir-d4** in 50:50 ACN:H₂O) to all samples, calibration standards, and quality controls.
- Protein Precipitation: Add 400 µL of cold ACN containing 0.1% FA to precipitate plasma proteins.
- Vortexing: Vortex mix all tubes for 1 minute.
- Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

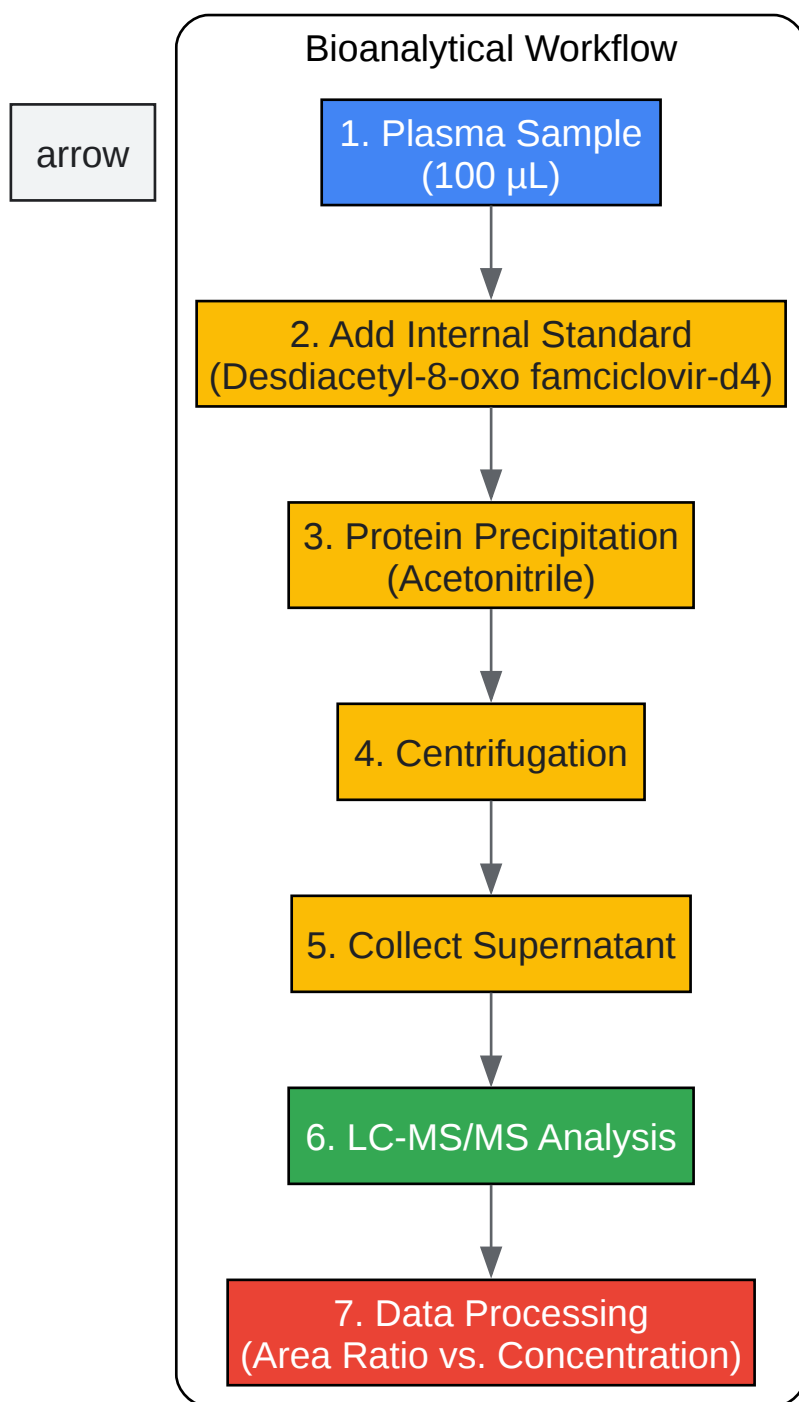
LC-MS/MS Conditions (Typical)

- LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[9]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.4 mL/min.
- Gradient: A linear gradient starting at 5% B, ramping to 95% B, followed by re-equilibration.
- Injection Volume: 5 µL.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor → product ion transitions for each analyte and the internal standard.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (**Desdiacetyl-8-oxo famciclovir-d4**). A calibration curve is constructed by plotting the area ratios against the nominal concentrations of the calibration standards.



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Fig 2. Workflow for LC-MS/MS quantification using an internal standard.

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